molecular formula C8H5Cl3O B6323949 2,2,2-Trichloro-1-phenylethanone CAS No. 2902-69-4

2,2,2-Trichloro-1-phenylethanone

Cat. No.: B6323949
CAS No.: 2902-69-4
M. Wt: 223.5 g/mol
InChI Key: OAMHTTBNEJBIKA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethanone is an organic compound with the molecular formula C8H5Cl3O. It is a trichloromethyl ketone derivative of acetophenone and is known for its distinctive chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloro-1-phenylethanone can be synthesized through the reaction of trichloroacetyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2,2,2-Trichloro-1-phenylethanol or phenylethane.

    Substitution: Various substituted phenylethanones depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethanone involves its reactivity with nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar structure but with fluorine atoms instead of chlorine.

    2,2-Dichloroacetophenone: Contains two chlorine atoms instead of three.

    2,2,2-Trichloro-1-ethoxyethanol: Contains an ethoxy group instead of a phenyl group.

Uniqueness

2,2,2-Trichloro-1-phenylethanone is unique due to its high reactivity and the presence of three chlorine atoms, which significantly influence its chemical behavior. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,2,2-trichloro-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMHTTBNEJBIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281827
Record name 2,2,2-trichloro-1-phenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56778-65-5, 2902-69-4
Record name Ethanone, 1-phenyl-, trichloro deriv.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC23186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trichloro-1-phenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthetic method described in U.S. Pat. No. 4,642,384 involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)-α,α-dichloroacetophenone as an intermediate by chlorinating the α-unsubstituted 2,5-bis(2,2,2-trifluoroethoxy)acetophenone with chlorine gas at a moderate temperature, such as 50-60° C. The α,α-dichloroacetophenone intermediate is further chlorinated in the presence of a buffering base, such as sodium acetate, at a slightly higher temperature, such as 80-100° C. to yield the α,α,α-trichloroacetophenone. The (α,α,α-trichloroacetophenone is reacted with 2-aminomethylpyridine to yield a benzamide, and the pyridine ring is reduced to yield 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide.
[Compound]
Name
2,5-bis(2,2,2-trifluoroethoxy)-α,α-dichloroacetophenone
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α-unsubstituted 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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